molecular formula C16H26N2O2 B2696958 1-(2-Methoxyphenyl)-3-(2,4,4-trimethylpentan-2-yl)urea CAS No. 838620-51-2

1-(2-Methoxyphenyl)-3-(2,4,4-trimethylpentan-2-yl)urea

Cat. No. B2696958
CAS RN: 838620-51-2
M. Wt: 278.396
InChI Key: BIBBSHPNRSDFAS-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(2,4,4-trimethylpentan-2-yl)urea, also known as MTMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTMU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.4 g/mol.

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthetic Methodologies and Compound Synthesis : Research has explored various synthetic routes for related phenylurea derivatives, emphasizing improvements in yield and efficiency. One study demonstrated a method for synthesizing 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea using carbonylation reactions, showcasing the potential for generating complex ureas for further scientific study (Sarantou & Varvounis, 2022).

Material Science and Engineering

  • Nonlinear Optical Materials : The study of bis-chalcone derivatives doped into polymers revealed their potential for significant nonlinear optical properties. These materials exhibit conversion efficiencies and hyperpolarizabilities superior to urea, indicating their application in optical technologies and photonics (Shettigar et al., 2006).

Biological Activity and Medical Applications

  • Enzyme Inhibition and Anticancer Properties : Phenyl urea derivatives have been evaluated for their biological activities, including enzyme inhibition and potential anticancer properties. For instance, trisubstituted phenyl urea derivatives have shown activity as neuropeptide Y5 receptor antagonists, with implications for treating various diseases (Fotsch et al., 2001). Additionally, some urea derivatives have been investigated for their antiproliferative effects against cancer cell lines, underscoring their potential in oncological research (Mustafa, Perveen, & Khan, 2014).

Environmental Science

  • Corrosion Inhibition : In the context of environmental science, substituted urea compounds have been studied for their role in inhibiting the corrosion of metals in acidic solutions. This research contributes to materials science by offering insights into protecting infrastructure and machinery from corrosive damage (Bahrami & Hosseini, 2012).

properties

IUPAC Name

1-(2-methoxyphenyl)-3-(2,4,4-trimethylpentan-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-15(2,3)11-16(4,5)18-14(19)17-12-9-7-8-10-13(12)20-6/h7-10H,11H2,1-6H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBBSHPNRSDFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-(2,4,4-trimethylpentan-2-yl)urea

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